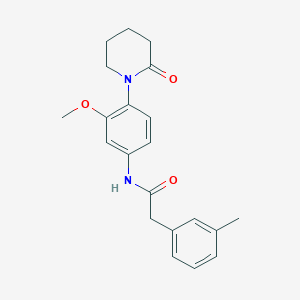
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction.
作用機序
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide is a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is widely distributed in the central nervous system and is involved in the regulation of pain, stress, and addiction. The binding of this compound to the KOR blocks the activation of the receptor by endogenous opioid peptides, such as dynorphins. This results in a reduction in the activity of the KOR signaling pathway, which has been implicated in the development of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound is a selective antagonist of the KOR, with no significant activity at other opioid receptors. In vivo studies have shown that this compound is able to cross the blood-brain barrier and selectively block the KOR in the brain. This results in a reduction in the activity of the KOR signaling pathway, which has been implicated in the regulation of pain, stress, and addiction.
実験室実験の利点と制限
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has several advantages for lab experiments. The compound is highly selective for the KOR, which allows for the specific targeting of this receptor in experiments. In addition, this compound has been shown to be effective in reducing the rewarding effects of drugs of abuse, which makes it a useful tool for the study of addiction. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, the synthesis of this compound is complex and may be difficult to reproduce in some labs.
将来の方向性
There are several future directions for the study of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide. One area of research is the development of new treatments for addiction based on the compound. This compound has shown promising results in preclinical studies for the treatment of addiction, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of the KOR signaling pathway and its role in the regulation of pain, stress, and addiction. This compound is a useful tool for the study of this pathway, and further research may lead to the development of new treatments for these conditions. Finally, the synthesis of this compound may be optimized to make it more accessible for research purposes.
合成法
The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2015. The method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of pain, stress, and addiction. In particular, this compound has been shown to be effective in reducing the rewarding effects of drugs of abuse, such as cocaine and opioids, without producing aversive effects. This suggests that this compound may be a useful tool in the development of new treatments for addiction.
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-16(12-15)13-20(24)22-17-9-10-18(19(14-17)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12,14H,3-4,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYUCGRSWALEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


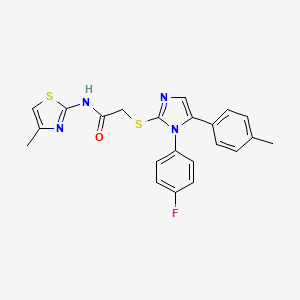
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)
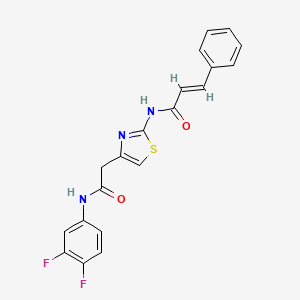
![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2453107.png)

![2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid](/img/structure/B2453111.png)
![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)
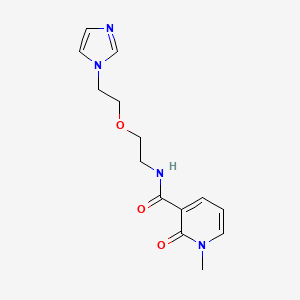


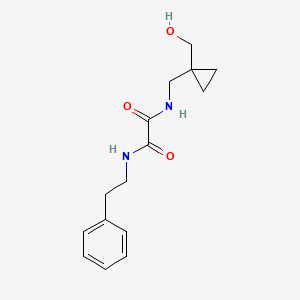

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)